molecular formula C12H16N2 B121442 2-(Pentan-2-yl)-1H-benzo[d]imidazole CAS No. 152876-70-5

2-(Pentan-2-yl)-1H-benzo[d]imidazole

Cat. No.: B121442
CAS No.: 152876-70-5
M. Wt: 188.27 g/mol
InChI Key: FOTFIDVNCPGUAP-UHFFFAOYSA-N
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Description

1H-Benzo[d]imidazole is a bicyclic heteroaromatic compound consisting of a benzene ring fused with an imidazole ring. The substitution at the 2-position significantly influences its physicochemical and biological properties. 2-(Pentan-2-yl)-1H-benzo[d]imidazole features a branched alkyl chain (pentan-2-yl) at this position, which enhances lipophilicity compared to smaller substituents (e.g., methyl) or aromatic groups (e.g., phenyl). This structural modification may improve membrane permeability and metabolic stability, making it a candidate for pharmacological applications .

Properties

CAS No.

152876-70-5

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-pentan-2-yl-1H-benzimidazole

InChI

InChI=1S/C12H16N2/c1-3-6-9(2)12-13-10-7-4-5-8-11(10)14-12/h4-5,7-9H,3,6H2,1-2H3,(H,13,14)

InChI Key

FOTFIDVNCPGUAP-UHFFFAOYSA-N

SMILES

CCCC(C)C1=NC2=CC=CC=C2N1

Canonical SMILES

CCCC(C)C1=NC2=CC=CC=C2N1

Synonyms

1H-Benzimidazole,2-(1-methylbutyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 2-position substituent determines molecular interactions, solubility, and bioactivity. Key analogues include:

Compound Substituent (2-position) Key Properties References
2-(Pentan-2-yl)-1H-benzo[d]imidazole Branched alkyl (pentan-2-yl) High lipophilicity; potential for enhanced bioavailability
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Aromatic (4-fluorophenyl) Improved GABA-A receptor binding; metabolic stability
2-(Thiophen-2-yl)-1H-benzo[d]imidazole Heteroaromatic (thiophene) Antimicrobial activity; high melting point (308–309°C)
2-(Pyridin-4-yl)-1H-benzo[d]imidazole Basic heterocycle (pyridine) Moderate solubility; structural diversity for drug design
2-(p-Tolyl)-1H-benzo[d]imidazole Aromatic (p-tolyl) Catalytic synthesis efficiency (high yield, short reaction time)

Key Observations :

  • Alkyl vs.
  • Heterocyclic Substituents : Thiophene and pyridine introduce polarity and π-stacking capabilities, influencing antimicrobial and anticancer activities .

Physicochemical Properties

  • Solubility : 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole has moderate aqueous solubility (50 μg/mL at pH 7.4) .
  • Melting Points : Aryl-substituted derivatives (e.g., 2-(4-fluorophenyl): 216–217°C) generally exhibit higher melting points than alkyl-substituted analogues .
  • Spectral Data : NMR shifts for 2-aryl derivatives (e.g., δ 7.8–8.2 ppm for aromatic protons) confirm substituent electronic effects .

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